molecular formula C13H11F2N B3088057 [4-(2,5-Difluorophenyl)phenyl]methanamine CAS No. 1181291-46-2

[4-(2,5-Difluorophenyl)phenyl]methanamine

Cat. No.: B3088057
CAS No.: 1181291-46-2
M. Wt: 219.23 g/mol
InChI Key: FGOHKHCGRSKWJP-UHFFFAOYSA-N
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Description

[4-(2,5-Difluorophenyl)phenyl]methanamine: is an organic compound characterized by the presence of a methanamine group attached to a phenyl ring, which is further substituted with two fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,5-Difluorophenyl)phenyl]methanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2,5-Difluorophenyl)phenyl]methanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

Chemistry: In chemistry, [4-(2,5-Difluorophenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its fluorinated phenyl ring can enhance binding affinity and selectivity, making it a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.

Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [4-(2,5-Difluorophenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with the target molecules. These interactions can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

    [2,4-Difluorophenyl]methanamine: Similar structure but with fluorine atoms at different positions.

    [2,5-Difluorophenyl]methanamine: Similar structure with fluorine atoms at the same positions but lacking the additional phenyl ring.

    [3-(2,5-Difluorophenyl)phenyl]methanamine: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness: [4-(2,5-Difluorophenyl)phenyl]methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 2 and 5 positions on the phenyl ring can enhance its binding affinity and selectivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2,5-difluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-5-6-13(15)12(7-11)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOHKHCGRSKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260893
Record name 2′,5′-Difluoro[1,1′-biphenyl]-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181291-46-2
Record name 2′,5′-Difluoro[1,1′-biphenyl]-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181291-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′,5′-Difluoro[1,1′-biphenyl]-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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